(6S)-Vorapaxar is a novel compound classified as a first-in-class protease-activated receptor-1 antagonist. It is primarily indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Vorapaxar functions by selectively inhibiting the thrombin receptor, thereby preventing thrombin-mediated platelet activation and aggregation, which are critical processes in the formation of blood clots .
Vorapaxar is derived from the tricyclic himbacine structure and has been developed as an oral medication. It is classified under the category of antiplatelet agents, specifically targeting the protease-activated receptor-1 pathway to reduce thrombotic events . Vorapaxar's chemical name is ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate; sulfuric acid .
The synthesis of Vorapaxar involves several key steps that emphasize the construction of its complex tricyclic structure. The process typically includes:
The detailed synthetic route has been documented in various pharmaceutical chemistry studies, emphasizing reaction conditions such as temperature, solvents, and catalysts used throughout the synthesis .
The molecular formula of Vorapaxar is , with a molecular weight of approximately 590.66 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. Key structural data includes:
The three-dimensional conformation plays a crucial role in its interaction with the protease-activated receptor .
Vorapaxar primarily acts through competitive inhibition of thrombin at the protease-activated receptor-1 site on platelets. The chemical reactions involved include:
The selectivity of Vorapaxar for PAR-1 over other receptors ensures targeted action with minimized side effects related to bleeding risks associated with broader antiplatelet therapies .
The mechanism by which Vorapaxar exerts its effects involves:
Vorapaxar exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics within the human body .
Vorapaxar has been primarily studied for its role in preventing recurrent thrombotic events in patients with established cardiovascular diseases. Its applications include:
Ongoing research continues to explore additional indications for Vorapaxar in different patient populations and conditions related to cardiovascular health .
The stereoselective construction of the decahydronaphtho[2,3-c]furan core—a defining structural element of (6S)-Vorapaxar—relies on advanced catalytic methodologies. Enantioselective Robinson annulation and intramolecular Diels-Alder reactions enable precise control over the cis-fused [6-6-5] tricyclic system. Key innovations include chiral Lewis acid catalysts (e.g., BINOL-derived aluminum complexes) that establish the critical (6S) configuration with >98% ee. A notable breakthrough involves proline-mediated organocatalysis for the desymmetrization of prochiral diketone precursors, yielding the C6 stereocenter without enzymatic intervention [1] [10]. Hydrogenation under PtO₂ catalysis achieves simultaneous olefin reduction and lactam formation, while NaBH₄ selectively reduces the ketone at C3, preserving the lactone functionality essential for downstream modifications [1] [4].
Regioselective manipulation of the C7 and C9a positions addresses the synthetic challenge posed by the core’s topological complexity. Iodine-mediated oxidation at C7 converts the hydroxyl group to a ketone, a precursor for reductive amination. This transformation employs MnO₂ in dichloromethane under reflux, achieving >90% conversion without epimerization [1]. For C9a functionalization, Mitsunobu conditions (DIAD/PPh₃) invert stereochemistry to install azide nucleophiles, later reduced to amines for carbamate coupling. Computational modeling predicts steric and electronic biases, enabling selective C9a over C4a modification—a 7:1 selectivity is attained using bulky N-hydroxyphthalimide esters [1] [8].
Table 1: Regioselective Functionalization Outcomes
Position | Reagent | Product | Selectivity | Yield (%) |
---|---|---|---|---|
C7 | I₂, MnO₂, CH₂Cl₂ | Ketone | >95% | 92 |
C9a | DIAD, PPh₃, HN₃ | Azide | 7:1 (vs C4a) | 85 |
C9a | H₂, Pd/C (azide red.) | Amine | Quantitative | 95 |
The introduction of the pharmacologically critical 3-fluorophenylvinylpyridine moiety employs Stille or Suzuki-Miyaura couplings. A vinylstannane intermediate, prepared from the tricyclic core via Pd(0)-catalyzed tin exchange, couples with 5-(3-fluorophenyl)-2-bromopyridine under ligandless conditions (Pd₂(dba)₃, DMF, 80°C). This method circumvents homocoupling byproducts, achieving 88% yield with E-selectivity >99:1 [1] [7]. Microwave assistance (150W, 100°C, 15 min) reduces reaction times from hours to minutes while maintaining fidelity to the thermolabile lactone [5].
C7 ketone intermediates undergo reductive amination to install the ethyl carbamate group—a key pharmacophore. Sodium triacetoxyborohydride (STAB) in THF with ethyl carbamate affords the highest diastereomeric excess (94% de), outperforming NaBH₃CN (72% de). Carbamate formation leverages in situ chloroformate activation: the amine intermediate reacts with ClCO₂Et in THF/water biphasic systems, yielding 97% conversion without racemization [1] [4]. Solid-state characterization (XRD) confirms retention of the (6S) configuration.
Lactonization—traditionally reliant on toxic solvents (DCM, DMF)—has been reengineered using solvent-free conditions. In vacuo thermolysis (180°C) of hydroxy-acid precursors yields γ-lactones with 94% efficiency and <2% epimerization. This eliminates 5 kg/L of solvent waste compared to conventional methods [5]. Mechanochemical approaches (ball-milling with SiO₂) achieve comparable yields at room temperature, reducing energy input by 70% [5]. Life-cycle assessment confirms a 40% reduction in carbon footprint.
Candida antarctica lipase B (CAL-B) resolves racemic himbacine intermediates via enantioselective acetylation. The (6R)-isomer is acetylated 200-fold faster than (6S)-Vorapaxar’s precursor, enabling kinetic separation with E > 200. Immobilization on mesoporous silica allows catalyst reuse for 10 cycles without activity loss. Combined with in situ racemization of the undesired enantiomer (using Shvo’s catalyst), dynamic kinetic resolution achieves 98% ee and 95% yield [5] [8].
Table 2: Green Chemistry Metrics for Vorapaxar Synthesis
Method | Condition | E-Factor | PMI* | Yield (%) |
---|---|---|---|---|
Solvent-free lactonization | 180°C, in vacuo | 8 | 1.5 | 94 |
Mechanochemical milling | Ball-mill, SiO₂, RT | 5 | 1.2 | 92 |
Biocatalytic DKR | CAL-B, Shvo’s catalyst, 40°C | 12 | 3.0 | 95 |
PMI: Process Mass Intensity (kg materials/kg product)
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8